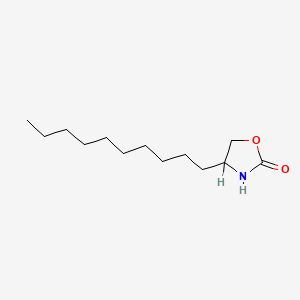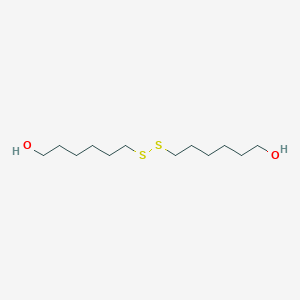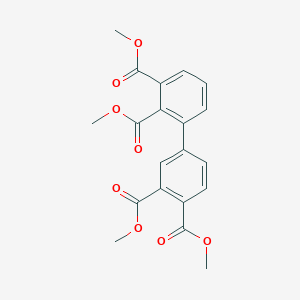
4-癸基恶唑烷-2-酮
概述
描述
4-Decyloxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a decyl group attached to the fourth carbon. Oxazolidinones are known for their diverse applications in synthetic organic chemistry and medicinal chemistry, particularly as antibacterial agents .
科学研究应用
4-Decyloxazolidin-2-one has a wide range of scientific research applications:
作用机制
Target of Action
It is known that this compound is a type of chemical penetration enhancer (cpe) . CPEs are agents that partition into and interact with the components of the skin, increasing skin permeability in a temporary, reversible manner .
Mode of Action
4-Decyloxazolidin-2-one, as a CPE, works by interacting with the components of the skin, particularly the stratum corneum, which is the outermost layer of the skin . It increases skin permeability, allowing drugs to penetrate more readily into the viable skin tissue and in some cases also into the systemic circulation . This interaction results in a temporary and reversible reduction in the barrier properties of the skin .
Result of Action
The molecular and cellular effects of 4-Decyloxazolidin-2-one’s action primarily involve an increase in skin permeability. This allows for enhanced penetration of drugs into the skin, potentially leading to improved efficacy of transdermal drug delivery systems .
生化分析
Biochemical Properties
4-Decyloxazolidin-2-one plays a significant role in biochemical reactions, particularly as a penetration enhancer in transdermal drug delivery systems. It interacts with various biomolecules, including enzymes and proteins, to facilitate the delivery of active ingredients through the skin. The compound’s interaction with enzymes such as cytochrome P450 can influence the metabolism of co-administered drugs, enhancing their bioavailability . Additionally, 4-Decyloxazolidin-2-one has been shown to interact with skin proteins, altering their structure and function to improve drug permeability .
Cellular Effects
The effects of 4-Decyloxazolidin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes involved in lipid metabolism and skin barrier function . Furthermore, 4-Decyloxazolidin-2-one can affect cell signaling pathways by interacting with membrane receptors, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, 4-Decyloxazolidin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, the compound can inhibit the activity of certain enzymes involved in drug metabolism, thereby increasing the bioavailability of co-administered drugs . Additionally, 4-Decyloxazolidin-2-one can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Decyloxazolidin-2-one change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 4-Decyloxazolidin-2-one can have sustained effects on cellular function, particularly in enhancing drug permeability and bioavailability . Prolonged exposure to the compound may also lead to cellular toxicity and other adverse effects .
Dosage Effects in Animal Models
The effects of 4-Decyloxazolidin-2-one vary with different dosages in animal models. At low doses, the compound enhances drug permeability and bioavailability without causing significant toxicity . At higher doses, 4-Decyloxazolidin-2-one can cause adverse effects, including skin irritation and systemic toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
4-Decyloxazolidin-2-one is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other cofactors . These interactions can influence the metabolism of co-administered drugs, enhancing their bioavailability and therapeutic effects . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Decyloxazolidin-2-one is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue . This localization can enhance its efficacy as a penetration enhancer in transdermal drug delivery systems .
Subcellular Localization
4-Decyloxazolidin-2-one is primarily localized in the cell membrane and other lipid-rich compartments . This subcellular localization is crucial for its activity as a penetration enhancer, as it allows the compound to interact with membrane proteins and other biomolecules involved in drug transport . Additionally, post-translational modifications and targeting signals can direct 4-Decyloxazolidin-2-one to specific cellular compartments, further enhancing its efficacy .
准备方法
The synthesis of 4-Decyloxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Industrial production methods often utilize microwave-assisted synthesis to improve yield and reduce reaction time .
化学反应分析
4-Decyloxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxazolidinone derivatives.
Reduction: Reduction reactions typically involve the conversion of oxazolidinones to their corresponding amino alcohols.
Substitution: Substitution reactions often occur at the nitrogen or oxygen atoms, leading to the formation of new derivatives.
Common reagents used in these reactions include sodium hydride, ethyl carbonate, and trimethylsilyl azide . Major products formed from these reactions are often biologically active oxazolidinone derivatives with potential antibacterial properties .
相似化合物的比较
4-Decyloxazolidin-2-one can be compared with other oxazolidinones such as linezolid, tedizolid, and contezolid. These compounds share a similar core structure but differ in their substituents, which can affect their antibacterial activity and pharmacokinetic properties . For example:
Linezolid: Known for its effectiveness against a wide range of Gram-positive bacteria.
Tedizolid: Offers improved potency and a longer half-life compared to linezolid.
Contezolid: Exhibits a broader spectrum of activity and reduced potential for resistance development.
属性
IUPAC Name |
4-decyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-12-11-16-13(15)14-12/h12H,2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWVYVOQTFVXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998216 | |
| Record name | 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-82-5 | |
| Record name | 4-Decyloxazolidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyloxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-decyl-1,3-oxazolidin-2-one; 4-decyloxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLOXAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K9FHM51V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1609728.png)

![Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1609734.png)
![methyl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1609735.png)






![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)


